molecular formula C25H28N4O4S B11334163 N-(3'-Acetyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL)acetamide

N-(3'-Acetyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL)acetamide

Cat. No.: B11334163
M. Wt: 480.6 g/mol
InChI Key: WTARTXMWBMCISQ-UHFFFAOYSA-N
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Description

N-(3’-Acetyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide is a complex organic compound that features a spiro-indole-thiadiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-Acetyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3’-Acetyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3’-Acetyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3’-Acetyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activities. The combination of indole and thiadiazole moieties in a single molecule enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C25H28N4O4S

Molecular Weight

480.6 g/mol

IUPAC Name

N-[4-acetyl-1'-[[4-(3-methylbutoxy)phenyl]methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C25H28N4O4S/c1-16(2)13-14-33-20-11-9-19(10-12-20)15-28-22-8-6-5-7-21(22)25(23(28)32)29(18(4)31)27-24(34-25)26-17(3)30/h5-12,16H,13-15H2,1-4H3,(H,26,27,30)

InChI Key

WTARTXMWBMCISQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C

Origin of Product

United States

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